molecular formula C21H15NO5S B411129 N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide CAS No. 333310-96-6

N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide

Cat. No. B411129
CAS RN: 333310-96-6
M. Wt: 393.4g/mol
InChI Key: CZSIBYJYRZOYMB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide, also known as MDSA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MDSA is a sulfonamide derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) that is widely used in the chemical industry. MDSA has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes that are involved in cellular processes such as DNA replication and protein synthesis. N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, as well as the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis (programmed cell death), and the inhibition of cancer cell proliferation. Additionally, N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide has several advantages for use in lab experiments, including its high purity and stability, as well as its relatively low toxicity. However, N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide is not widely available and can be expensive to synthesize, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide, including the development of new cancer therapies based on its ability to inhibit cancer cell proliferation. Additionally, N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide may be useful as a fluorescent probe for imaging cellular structures, which could have applications in fields such as cell biology and neuroscience. Further research is also needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide and its potential applications in other areas of scientific research.

Synthesis Methods

N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide can be synthesized using a variety of methods, including the reaction of anthracene-9,10-dione with methoxybenzenesulfonamide in the presence of a base such as potassium carbonate. This reaction results in the formation of N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide as a yellow solid, which can be purified using column chromatography. Other methods for synthesizing N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide have also been reported in the literature.

Scientific Research Applications

N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide has been studied for its potential applications in a variety of scientific research fields, including cancer treatment, anti-inflammatory therapy, and as a fluorescent probe for imaging cellular structures. N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, making it a potential candidate for the development of new cancer therapies. Additionally, N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5S/c1-27-17-11-5-4-10-16(17)22-28(25,26)18-12-6-9-15-19(18)21(24)14-8-3-2-7-13(14)20(15)23/h2-12,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSIBYJYRZOYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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